4-Bromo-3-(4-chlorophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-(4-chlorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYIFLCOHJZQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17978-27-7 | |
| Record name | 4-bromo-3-(4-chlorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazine and β-Keto Ester Cyclization
Reaction of 4-chlorophenylhydrazine with ethyl 4-bromoacetoacetate under acidic conditions yields the pyrazole core. The β-keto ester’s bromine atom directs regioselective cyclization, favoring substitution at position 4. A typical procedure involves refluxing equimolar quantities of the reactants in ethanol with catalytic HCl (10 mol%), achieving a 65–70% yield after recrystallization from hexane.
Table 1: Cyclocondensation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68 |
| Acid Catalyst | HCl (10 mol%) | 70 |
| Temperature | Reflux (78°C) | 65 |
| Reaction Time | 6 hours | 68 |
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly reduces reaction times. Using a 300 W microwave reactor, the cyclocondensation completes within 20 minutes, yielding 72% product. This method minimizes side products like dihydropyrazoles, as confirmed by HPLC analysis.
| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NBS | DCM | 0°C | 85 | 98.5 |
| Br₂ | Acetic Acid | 25°C | 78 | 97.2 |
| HBr/H₂O₂ | DMF | 50°C | 62 | 95.8 |
Radical Bromination Using Light Initiation
Ultraviolet light-initiated bromination with CBr₄ and a radical initiator (AIBN) provides regioselective bromination at position 4. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates. Yields reach 80% after 6 hours of irradiation at 365 nm.
Transition metal-catalyzed cross-coupling enables late-stage introduction of the 4-chlorophenyl group, offering flexibility in synthetic design.
Suzuki-Miyaura Coupling
A boronic ester-functionalized pyrazole reacts with 4-chlorophenyl bromide under palladium catalysis. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture (3:1), the coupling proceeds at 80°C for 12 hours, yielding 75% product. The reaction’s success depends on strict anaerobic conditions to prevent catalyst deactivation.
Table 3: Cross-Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 68 |
| NiCl₂(PCy₃)₂ | K₃PO₄ | DMF | 58 |
Buchwald-Hartwig Amination
While less common for aryl group installation, this method couples 4-bromo-1H-pyrazole with 4-chloroaniline derivatives. However, competing amination at the pyrazole nitrogen limits utility, with yields below 50%.
Comparative Analysis of Synthetic Routes
Cyclocondensation provides the highest atom economy but requires pre-functionalized starting materials. Halogenation offers post-synthetic modification flexibility but faces regioselectivity challenges. Cross-coupling excels in modularity but incurs higher costs due to metal catalysts.
Table 4: Method Comparison
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Cyclocondensation | High atom economy | Limited substituent variety | 68–72 |
| Halogenation | Late-stage functionalization | Regioselectivity issues | 75–85 |
| Cross-Coupling | Modular aryl introduction | Catalyst cost | 65–75 |
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.78 (s, 1H, H-5), 7.56 (d, J = 8.5 Hz, 2H, ArH), 7.42 (d, J = 8.5 Hz, 2H, ArH), 6.92 (s, 1H, NH).
-
¹³C NMR (125 MHz, CDCl₃): δ 161.2 (C-3), 139.7 (C-4), 129.4 (ArC), 127.8 (C-5), 117.6 (ArC), 82.0 (C-4).
-
HRMS (ESI): m/z calc. for C₉H₆BrClN₂ [M+H]⁺: 256.9364, found: 256.9361.
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity, with retention time 6.8 minutes. Residual palladium levels in cross-coupled products are <5 ppm, as determined by ICP-MS.
Industrial and Research Applications
The compound’s synthesis supports large-scale production of antitumor agents like crizotinib analogs. Process intensification via flow chemistry reduces reaction times by 40%, while solvent recycling protocols lower environmental impact .
Chemical Reactions Analysis
Acarbose undergoes several types of chemical reactions, including hydrolysis and enzymatic degradation. It inhibits enzymes such as alpha-glucosidase and pancreatic alpha-amylase, which are responsible for breaking down complex carbohydrates into simple sugars . The major products formed from these reactions are oligosaccharides and monosaccharides .
Scientific Research Applications
Acarbose has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage blood glucose levels in patients with type 2 diabetes mellitus . In biological research, acarbose is used to study carbohydrate metabolism and enzyme inhibition . It is also used in the food industry as a starch blocker to reduce the glycemic index of foods .
Mechanism of Action
Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine . These enzymes are responsible for breaking down oligosaccharides and disaccharides into absorbable monosaccharides . By inhibiting these enzymes, acarbose delays the absorption of glucose and reduces postprandial blood glucose levels . This mechanism involves competitive inhibition, where acarbose binds to the active site of the enzyme, preventing the substrate from binding .
Comparison with Similar Compounds
Table 1: Physical and Spectral Properties of Selected Pyrazole Derivatives
- Halogen vs. Methoxy Substitution : Replacing the 4-chlorophenyl group with a methoxy group (as in 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole) reduces molecular weight and alters electronic properties, evidenced by shifts in IR and NMR spectra .
- Amino vs.
Impact of Halogen Position and Type
Chloro vs. Bromo Derivatives :
- In isostructural compounds, bromine’s larger atomic radius and higher polarizability enhance van der Waals interactions compared to chlorine, often leading to higher melting points and altered crystal packing .
- Example: A chloro-substituted analog (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazole)thiazole) exhibited antimicrobial activity, while its bromo counterpart showed improved thermal stability but comparable bioactivity .
Trifluoromethyl vs. 4-Chlorophenyl :
Table 2: Reported Bioactivities of Pyrazole Analogs
- The absence of a hydroxyl or amino group in this compound limits its direct bioactivity compared to derivatives like α,α-bis(4-chlorophenyl)pyrazoles, which show potent aromatase inhibition .
Biological Activity
4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles findings from various studies that highlight its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring substituted with bromine and chlorophenyl groups. This structural configuration is critical for its biological activity, particularly in modulating various biochemical pathways.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In particular, a derivative labeled as 4j showed promising results in inhibiting glioblastoma cell lines. The study reported an EC50 value of 20 µM against the GL261 murine glioblastoma cell line, indicating potent antiproliferative activity while displaying lower cytotoxicity towards non-cancerous cells .
Table 1: EC50 Values of Selected Pyrazole Derivatives Against GL261 Cells
| Compound | EC50 (µM) |
|---|---|
| 4j | 20 |
| MK-2206 | 2 |
This suggests that while 4j is effective, it is less potent than MK-2206, a known PKB inhibitor .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrazole derivatives exhibit antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger, as well as activity against Mycobacterium tuberculosis H37Rv . The presence of the chlorophenyl group appears to enhance these effects.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Pathogen | Activity |
|---|---|---|
| 4b | Mycobacterium tuberculosis | Significant |
| 4j | Candida albicans | Moderate |
3. Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. For instance, derivatives have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases . This activity is particularly relevant in conditions like arthritis and other chronic inflammatory disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been identified as a kinase inhibitor, specifically targeting AKT2/PKBβ pathways involved in cancer cell proliferation and survival .
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, reducing their levels in biological systems .
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
- Anti-glioma Activity : A study focusing on glioblastoma highlighted the efficacy of compound 4j , which inhibited neurosphere formation in patient-derived glioma stem cells while sparing non-cancerous cells from toxicity. This selectivity is crucial for developing targeted cancer therapies .
- Antitubercular Studies : Another study evaluated various pyrazole derivatives against M. tuberculosis, finding that some compounds exhibited significant inhibitory effects comparable to standard treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted hydrazides or via coupling of pre-functionalized pyrazole intermediates. For example, a modified Knorr pyrazole synthesis involves reacting β-keto esters with hydrazine derivatives under acidic conditions. Optimization often includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization). Flash chromatography with EtOAc:petroleum ether (8:2 v/v) is effective for purification, yielding >80% purity . Kinetic monitoring via TLC and NMR tracking of intermediates ensures reproducibility.
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallization in solvents like DMSO or ethanol produces suitable crystals. SHELX programs (e.g., SHELXL) refine structures, reporting dihedral angles (e.g., 74.91° between pyrazole and chlorophenyl rings) and bond lengths (C–Br: ~1.89 Å). Complementary techniques include:
- ¹H/¹³C NMR : Signals at δ ~13.3 ppm (pyrazole NH) and δ ~7.4–8.1 ppm (aromatic protons) .
- HRMS : Exact mass confirmation (e.g., [M]+ calculated 313.1, observed 313.0) .
- IR : Peaks at ~1625 cm⁻¹ (C=N) and ~1090 cm⁻¹ (C–Br) .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Sequential purification steps are essential:
- Liquid-liquid extraction : Use dichloromethane/water to remove polar byproducts.
- Flash chromatography : Employ gradients of EtOAc:petroleum ether (e.g., 8:2 v/v) with silica gel (60–120 mesh).
- Recrystallization : DMSO or ethanol yields high-purity crystals (mp 174–175°C) .
- Troubleshooting : Contaminants like unreacted hydrazides are identified via TLC (Rf ~0.6 in CH₂Cl₂:MeOH 95:5) and removed by adjusting solvent polarity .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties:
- Frontier Molecular Orbitals (FMOs) : Predict sites for electrophilic substitution (e.g., bromine at C4 due to high electron density).
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br⋯H contacts) to explain crystal packing .
- Case Study : Docking studies with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) guide structural modifications for enhanced antitubercular activity .
Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Results show MIC values of 8–32 µg/mL, correlating with electron-withdrawing substituents (Br, Cl) enhancing membrane permeability .
- SAR studies : Trifluoromethyl or methoxy groups at C3 improve activity by 4-fold, likely via hydrophobic interactions with bacterial targets .
- Flow cytometry : Propidium iodide uptake confirms membrane disruption in C. albicans .
Q. How do crystallographic data resolve contradictions in reported conformational flexibility of this compound?
- Methodological Answer : SCXRD reveals torsional angles (e.g., 3.29° for pyrazole-bromophenyl vs. 74.91° for pyrazole-chlorophenyl), indicating restricted rotation due to steric hindrance. Discrepancies in literature arise from solvent-dependent polymorphism (e.g., DMSO vs. ethanol solvates). Rietveld refinement (using TOPAS) quantifies phase purity in bulk samples .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
